2'-n-Pentoxy-2,2,2-trifluoroacetophenone

Description

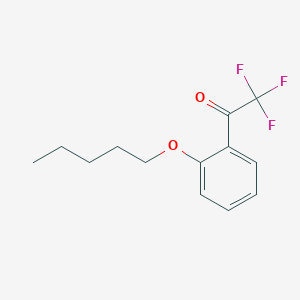

2'-n-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative characterized by a trifluoromethyl group at the ketone position and a pentoxy substituent (C₅H₁₁O–) at the ortho (2') position of the aromatic ring. This compound belongs to a broader class of α,α,α-trifluoroacetophenones, which are widely studied for their electron-withdrawing trifluoromethyl group, enhancing electrophilicity and stability. The pentoxy group, an ether-linked alkyl chain, introduces steric and electronic effects that distinguish it from para-substituted analogues.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-2-3-6-9-18-11-8-5-4-7-10(11)12(17)13(14,15)16/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYRGTBCZDPPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with an appropriate pentoxy reagent under controlled conditions. One common method involves the use of a Grignard reagent, where the pentoxy group is introduced via a nucleophilic addition reaction. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of 2’-n-Pentoxy-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2’-n-Pentoxy-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2’-n-pentoxy-2,2,2-trifluoroethanol.

Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’-n-Pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in designing new compounds.

Biology: Potential use in studying enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The pentoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

- 4'-n-Pentoxy-2,2,2-Trifluoroacetophenone (CAS 1256467-18-1): Substituent Position: Para (4') Properties: The para-substituted analogue exhibits reduced steric hindrance compared to the ortho isomer, allowing for easier access to the ketone group in reactions. Market reports indicate its use in chemical synthesis, with suppliers in Europe, Asia, and North America .

- 2'-n-Pentoxy-2,2,2-Trifluoroacetophenone: Substituent Position: Ortho (2') Steric Effects: The proximity of the pentoxy group to the ketone increases steric hindrance, which may reduce reaction rates in catalysis or electrophilic substitutions. Electronic Effects: Resonance donation from the ortho alkoxy group is less effective than para substitution, leading to a stronger electron-withdrawing environment at the ketone .

Substituent Type Comparison

| Compound Name | Substituent Position | Substituent Type | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 2' | Ether (pentoxy) | C₁₃H₁₅F₃O₂ | 272.25 | Not Reported | Research, Specialty Synthesis |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | 4' | Ether (methoxy) | C₉H₇F₃O₂ | 204.15 | 711-38-6 | Reaction Intermediates |

| 4'-N-Butyl-2,2,2-trifluoroacetophenone | 4' | Alkyl (butyl) | C₁₂H₁₃F₃O | 230.23 | 40739-44-4 | Ionophores, Polymer Research |

| 4'-n-Propyl-2,2,2-trifluoroacetophenone | 4' | Alkyl (propyl) | C₁₁H₁₁F₃O | 216.20 | 107713-67-7 | Organic Building Blocks |

Key Observations :

- Ether vs. Alkyl Substituents : Ether groups (pentoxy, methoxy) enhance solubility in polar solvents compared to alkyl chains (butyl, propyl). For instance, 4'-methoxy derivatives are intermediates in pharmaceutical synthesis due to their balanced polarity .

- Chain Length : Longer chains (pentoxy vs. methoxy) increase lipophilicity, impacting membrane permeability in biological applications or phase separation in polymer matrices .

Market and Commercial Availability

- 4'-n-Pentyl-2,2,2-Trifluoroacetophenone (CAS 886369-31-9): Market reports highlight regional production in Asia and North America, with applications in agrochemicals and polymers. Prices range from $200–$500/kg depending on purity .

- 2'-n-Pentoxy Isomer: Limited commercial availability (discontinued by CymitQuimica), suggesting niche research use .

Biological Activity

2'-n-Pentoxy-2,2,2-trifluoroacetophenone is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of trifluoromethyl ketones, characterized by the presence of a trifluoromethyl group and a pentoxy substituent attached to an acetophenone backbone. Its chemical formula is , and it possesses distinct physical properties that influence its biological interactions.

The mechanism of action for this compound involves several pathways:

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, aiding in its interaction with biological membranes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study conducted on various bacterial strains demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer activity against various cancer cell lines. Notably, it has been reported to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

A research team investigated the antimicrobial efficacy of various trifluoromethyl ketones, including this compound. The study concluded that this compound could serve as a potential lead for developing new antimicrobial agents due to its effectiveness against resistant strains. -

Cancer Cell Line Study :

Another study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to significant cell death and reduced viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.